molecular formula C19H24N2O2S B2819203 N-(4-(2-phenylmorpholino)butyl)thiophene-2-carboxamide CAS No. 953971-46-5

N-(4-(2-phenylmorpholino)butyl)thiophene-2-carboxamide

Cat. No.: B2819203
CAS No.: 953971-46-5
M. Wt: 344.47
InChI Key: XRBYPEYIQXRNLE-UHFFFAOYSA-N
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Description

N-(4-(2-phenylmorpholino)butyl)thiophene-2-carboxamide is a complex organic compound that features a thiophene ring, a morpholine moiety, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(2-phenylmorpholino)butyl)thiophene-2-carboxamide typically involves the following steps:

    Formation of the Morpholine Derivative: The initial step involves the preparation of 2-phenylmorpholine through the reaction of phenylamine with ethylene oxide.

    Alkylation: The morpholine derivative is then alkylated with 1,4-dibromobutane to form N-(4-bromobutyl)-2-phenylmorpholine.

    Coupling with Thiophene-2-carboxylic Acid: The final step involves the coupling of N-(4-bromobutyl)-2-phenylmorpholine with thiophene-2-carboxylic acid in the presence of a base such as potassium carbonate to yield this compound.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The thiophene ring in this compound can undergo oxidation reactions, typically forming sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups, such as reducing the carboxamide to an amine.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products:

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Amines.

    Substitution Products: Various substituted thiophenes depending on the electrophile used.

Scientific Research Applications

N-(4-(2-phenylmorpholino)butyl)thiophene-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Comparison with Similar Compounds

    Thiophene-2-carboxamide Derivatives: These compounds share the thiophene ring and carboxamide functional group but differ in the substituents attached to the thiophene ring.

    Morpholine Derivatives: Compounds such as N-(2-phenylmorpholino)butyl derivatives share the morpholine moiety but differ in the attached groups.

Uniqueness: N-(4-(2-phenylmorpholino)butyl)thiophene-2-carboxamide is unique due to the combination of the thiophene ring, phenylmorpholine moiety, and butyl linker. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.

Properties

IUPAC Name

N-[4-(2-phenylmorpholin-4-yl)butyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2S/c22-19(18-9-6-14-24-18)20-10-4-5-11-21-12-13-23-17(15-21)16-7-2-1-3-8-16/h1-3,6-9,14,17H,4-5,10-13,15H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRBYPEYIQXRNLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CCCCNC(=O)C2=CC=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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